An In-depth Technical Guide to Fluprostenol Lactone Diol: Chemical Properties and Structure
An In-depth Technical Guide to Fluprostenol Lactone Diol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprostenol (B1673476) lactone diol is a key synthetic intermediate in the preparation of fluprostenol, a potent prostaglandin (B15479496) F2α (FP) receptor agonist, and its analogues like travoprost (B1681362). Prostaglandin analogues are a critical class of therapeutic agents, particularly in ophthalmology for the treatment of glaucoma. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of fluprostenol lactone diol, intended to support research and development in medicinal chemistry and drug manufacturing.
Chemical Structure and Identification
Fluprostenol lactone diol is a complex organic molecule with a fused ring system and multiple stereocenters. Its systematic name is (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one[1].
The structural formula and key identifiers are provided below:
Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 53872-60-9[1] |
| Molecular Formula | C₁₈H₁₉F₃O₅[1] |
| SMILES | O=C1C[C@@H]2--INVALID-LINK--COC3=CC=CC(C(F)(F)F)=C3">C@@H--INVALID-LINK--C[C@@H]2O1[1] |
| InChI | InChI=1S/C18H19F3O5/c19-18(20,21)10-2-1-3-12(6-10)25-9-11(22)4-5-13-14-7-17(24)26-16(14)8-15(13)23/h1-6,11,13-16,22-23H,7-9H2/b5-4+/t11-,13-,14-,15-,16+/m1/s1[1] |
| InChIKey | XYSPYIAAWRUEML-AVMWIMHJSA-N[1] |
Physicochemical Properties
A summary of the known physicochemical properties of fluprostenol lactone diol is presented in Table 2. This data is crucial for its handling, formulation, and quality control during the drug development process.
Table 2: Physicochemical Properties of Fluprostenol Lactone Diol
| Property | Value |
| Molecular Weight | 372.3 g/mol [1] |
| Appearance | Not specified in provided results. |
| Melting Point | Not specified in provided results. |
| Solubility | DMF: 25 mg/mlDMF:PBS (pH 7.2) (1:10): 100 µg/mlDMSO: 17 mg/mlEthanol: 20 mg/ml[1] |
| UV Absorption Maxima | 222, 280 nm[1] |
| Storage Temperature | -20°C[1] |
| Stability | ≥ 2 years[1] |
Synthesis and Experimental Protocols
Fluprostenol lactone diol is a key intermediate in the multi-step chemoenzymatic synthesis of fluprostenol. A representative synthetic workflow involves the transformation of a bicyclic ketone to the target diol.
Synthetic Pathway Overview
A unified strategy for the synthesis of several prostaglandins, including fluprostenol, has been developed. This approach often starts from a readily available bicyclic ketone. The synthesis of fluprostenol lactone diol (referred to as diol 10 in some literature) can be achieved from a precursor lactone (lactone 7a ) through a three-step sequence involving dechlorination, a Prins reaction, and deformylation[2].
Caption: Synthetic pathway to Fluprostenol highlighting the intermediate role of Fluprostenol Lactone Diol.
Experimental Protocol for the Synthesis of Fluprostenol Lactone Diol from Lactone 7a
The following is a representative experimental protocol based on published synthetic strategies[2].
Materials:
-
Lactone 7a
-
Zinc powder
-
Paraformaldehyde
-
Formic acid (HCOOH)
-
Sulfuric acid (H₂SO₄)
-
Methanol (MeOH)
-
Sodium methoxide (B1231860) (NaOMe)
-
Acetic acid (AcOH)
-
Appropriate solvents for extraction and purification
Procedure:
-
Dechlorination: A continuous flow dechlorination of lactone 7a is performed in a packed-bed reactor filled with zinc powder at 70°C to yield the dechlorinated intermediate.
-
Prins Reaction: The resulting intermediate is dissolved in a solution of formic acid and sulfuric acid containing pre-dissolved paraformaldehyde. This mixture is then passed through a reactor coil at 70°C to afford the crude Prins reaction product.
-
Deformylation: After neutralization and removal of inorganic salts, the crude product from the previous step is dissolved in methanol. This solution is combined with sodium methoxide and passed through a reactor coil to complete the deformylation. The reaction is then quenched with acetic acid to yield fluprostenol lactone diol (10 ).
-
Purification: The crude fluprostenol lactone diol is purified using standard techniques such as column chromatography to yield the final product.
Role in Signaling Pathways
Fluprostenol lactone diol is a stable, crystalline intermediate and is not known to possess significant biological activity itself. Its primary importance lies in its role as a precursor to fluprostenol. Fluprostenol is a potent agonist of the prostaglandin F2α (FP) receptor.
The activation of the FP receptor by fluprostenol initiates a signaling cascade that leads to various physiological effects, including the reduction of intraocular pressure, which is the therapeutic basis for its use in glaucoma treatment.
Caption: Simplified signaling pathway of Fluprostenol upon binding to the FP receptor.
Conclusion
Fluprostenol lactone diol is a crucial intermediate in the synthesis of the clinically important prostaglandin analogue, fluprostenol. A thorough understanding of its chemical properties, structure, and synthetic routes is essential for the efficient and scalable production of fluprostenol and related drugs. This guide provides a foundational resource for scientists and professionals engaged in the research and development of prostaglandin-based therapeutics. Further research into optimizing the synthetic protocols and exploring the potential for novel analogues remains an active area of investigation.
